molecular formula C9H10BrN5O4 B033572 3'-Azido-2',3'-dideoxy-5-bromouridine CAS No. 105784-82-5

3'-Azido-2',3'-dideoxy-5-bromouridine

Cat. No.: B033572
CAS No.: 105784-82-5
M. Wt: 332.11 g/mol
InChI Key: VKYMRXNXDPKKRV-RRKCRQDMSA-N
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Description

3’-Azido-2’,3’-dideoxy-5-bromouridine is a modified nucleoside analogue. It is a highly intricate biomedical compound, emerging as a pivotal entity in the realm of drug-related RNA viral infections design and development. With its prominent role as a nucleoside analogue, it gracefully orchestrates the research and development of cutting-edge antiviral medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxy-5-bromouridine typically involves the azidation of a suitable precursor, such as 2’,3’-dideoxy-5-bromouridine. The reaction conditions often include the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2). The reaction is usually carried out in an anhydrous solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 3’-Azido-2’,3’-dideoxy-5-bromouridine involves scaling up the laboratory synthesis methods. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity can range from kilograms to metric tons, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-2’,3’-dideoxy-5-bromouridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

    Nucleophilic Substitution: Azidotrimethylsilane (TMSN3) and boron trifluoride etherate (BF3·OEt2).

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).

    Oxidation: Pyridinium chlorochromate (PCC).

Major Products Formed

    Substitution: Formation of 3’-amino-2’,3’-dideoxy-5-bromouridine.

    Reduction: Formation of 3’-amino-2’,3’-dideoxy-5-bromouridine.

    Oxidation: Formation of 3’-azido-2’,3’-dideoxy-5-bromouridine-2’-one.

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-5-bromouridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex nucleoside analogues.

    Biology: Employed in the study of RNA viral infections and the development of antiviral drugs.

    Medicine: Investigated for its potential use in antiviral therapies, particularly against RNA viruses.

    Industry: Utilized in the production of antiviral medications and as a research tool in pharmaceutical development.

Mechanism of Action

3’-Azido-2’,3’-dideoxy-5-bromouridine exerts its effects by incorporating into viral RNA during replication, leading to chain termination. The azido group at the 3’ position prevents the addition of further nucleotides, effectively halting viral replication. This mechanism targets the viral RNA polymerase, disrupting the synthesis of viral RNA and inhibiting the proliferation of the virus.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Azido-2’,3’-dideoxyuridine
  • 3’-Azido-2’,3’-dideoxycytidine
  • 3’-Azido-2’,3’-dideoxyadenosine

Uniqueness

3’-Azido-2’,3’-dideoxy-5-bromouridine is unique due to the presence of the bromine atom at the 5’ position, which enhances its antiviral activity. This modification allows for more effective incorporation into viral RNA and improved inhibition of viral replication compared to other similar compounds.

Properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYMRXNXDPKKRV-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147342
Record name 3'-Azido-2',3'-dideoxy-5-bromouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105784-82-5
Record name 3'-Azido-2',3'-dideoxy-5-bromouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-2',3'-dideoxy-5-bromouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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